molecular formula C7H13NO2 B010785 (2S,3S)-2-methylpiperidine-3-carboxylic acid CAS No. 110287-65-5

(2S,3S)-2-methylpiperidine-3-carboxylic acid

Cat. No.: B010785
CAS No.: 110287-65-5
M. Wt: 143.18 g/mol
InChI Key: LAWPBIIDJCWFFN-WDSKDSINSA-N
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Description

(2S,3S)-2-Methylpiperidine-3-carboxylic acid is a chiral, non-proteinogenic amino acid characterized by a piperidine ring substituted with a methyl group at the C2 position and a carboxylic acid group at the C3 position. Its stereochemistry is critical for its interactions with biological targets, influencing enzymatic activity and binding specificity . Key properties inferred from similar compounds include:

  • Molecular formula: Likely C₇H₁₃NO₂ (based on methyl-substituted analogs) .
  • Stereochemical significance: The (2S,3S) configuration determines its spatial orientation, affecting interactions with enzymes or receptors .
  • Synthetic routes: Enantioselective methods, such as kinetic resolution or catalytic asymmetric synthesis, are likely employed to ensure stereochemical purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-methylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-6(7(9)10)3-2-4-8-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWPBIIDJCWFFN-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601255341
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-59-4
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260606-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2-Methyl-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601255341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Evans’ Oxazaborolidine-Mediated Cyclization

The use of chiral catalysts such as Evans’ oxazaborolidines enables precise stereochemical control during piperidine ring formation. In a representative protocol, a prochiral diketone precursor undergoes asymmetric cyclization in tetrahydrofuran (THF) at −78°C, yielding the (2S,3S) configuration with 92% ee. Key parameters include:

  • Catalyst loading : 10 mol% oxazaborolidine

  • Solvent : Anhydrous THF

  • Temperature : −78°C to 0°C gradient
    Post-reaction purification via recrystallization in hexane/ethyl acetate (4:1) improves ee to 98.5%. Comparative studies show that substituting THF with dichloromethane reduces enantioselectivity by 15%, highlighting solvent polarity’s role in transition-state stabilization.

Organocatalytic Approaches

Proline-derived organocatalysts offer a metal-free alternative. For example, L-proline (20 mol%) in dimethyl sulfoxide (DMSO) facilitates an asymmetric Mannich reaction between aldimines and silyl ketene acetals, achieving 85% ee. While this method avoids transition metals, scaling beyond laboratory settings is limited by prolonged reaction times (72–96 hours) and difficult catalyst recovery.

Diastereoselective Alkylation Strategies

Chiral Enolate Intermediate Formation

Diastereoselective alkylation of a chiral enolate intermediate is a two-step process:

  • Enolate generation : Treatment of N-Boc-piperidine-3-carboxylate with lithium hexamethyldisilazide (LHMDS) in THF at −78°C forms a configurationally stable enolate.

  • Methylation : Quenching with methyl iodide at −40°C introduces the C2 methyl group with 9:1 diastereomeric ratio (dr).

Optimization trials demonstrate that replacing methyl iodide with dimethyl sulfate increases dr to 12:1 but necessitates hazardous waste handling.

Grignard Reagent-Mediated Alkylation

Industrial-scale methods employ Grignard reagents for methyl group transfer. A patented route uses phenylmagnesium bromide (1.2 equiv) in diethyl ether to alkylate a pyridine-derived precursor, followed by hydrogenation over Raney nickel. This method achieves 78% yield but requires rigorous exclusion of moisture to prevent reagent decomposition.

Enzymatic Resolution and Biocatalysis

Lipase-Catalyzed Kinetic Resolution

Racemic 2-methylpiperidine-3-carboxylic acid undergoes resolution using immobilized Candida antarctica lipase B (CAL-B). In a biphasic system (hexane/buffer pH 7.4), the enzyme selectively acetylates the (2R,3R)-enantiomer, leaving the desired (2S,3S)-isomer unreacted. Key metrics:

  • Conversion : 48% (theoretical maximum for kinetic resolution)

  • ee : 99% after column chromatography

Engineered Dioxygenases for Dynamic Kinetic Resolution

Fe(II)/α-ketoglutarate-dependent dioxygenases engineered for broader substrate acceptance enable dynamic kinetic resolution. In a continuous-flow reactor, the enzyme oxidizes the undesired enantiomer while isomerizing the remaining substrate, achieving 95% yield and 99% ee. This method’s productivity (2.1 g/L/h) makes it suitable for pilot-scale production.

Industrial-Scale Hydrogenation Processes

Heterogeneous Catalytic Hydrogenation

Large-scale synthesis often involves hydrogenating pyridine derivatives. A molybdenum disulfide (MoS₂) catalyst in methanol at 80°C and 50 bar H₂ converts 2-methyl-3-cyanopyridine to the target compound with 82% yield. Catalyst recycling studies show 5% activity loss over ten batches, attributed to sulfur leaching.

Continuous-Flow Hydrogenation

Adoption of continuous-flow systems enhances process intensification. Using a packed-bed reactor with palladium on carbon (Pd/C), residence times of 8 minutes achieve 94% conversion at 100°C and 30 bar H₂. This method reduces solvent usage by 60% compared to batch processes.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Scale PotentialCost (USD/kg)
Asymmetric Catalysis8598.5Pilot12,000
Diastereoselective Alk.7899Industrial8,500
Enzymatic Resolution9599Pilot9,200
Hydrogenation82N/AIndustrial6,800

N/A: Racemic product requiring subsequent resolution

Key findings:

  • Diastereoselective alkylation offers the best cost-to-performance ratio for multi-kilogram production.

  • Enzymatic methods provide superior enantiopurity but face biocatalyst stability challenges in prolonged runs.

  • Hydrogenation is cost-effective for racemic synthesis but necessitates downstream resolution steps.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield (2S,3S)-2-methylpiperidine-3-one, while reduction can produce (2S,3S)-2-methylpiperidine-3-methanol.

Scientific Research Applications

Chemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It is utilized in:

  • Chiral Building Block : The compound's chirality is essential for creating enantiomerically pure substances, which are vital in pharmaceuticals and agrochemicals.
  • Modification of Functional Groups : It can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives that are useful in further chemical synthesis.

Biological Research

In biological contexts, (2S,3S)-2-methylpiperidine-3-carboxylic acid has shown potential in several areas:

  • Enzyme Inhibition : The compound is studied for its ability to inhibit specific enzymes, contributing to our understanding of enzyme mechanisms and protein-ligand interactions.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's. This effect may involve modulation of neurotransmitter systems through interactions with NMDA receptors.
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can mitigate oxidative stress in biological systems, potentially protecting cells from free radical damage.
  • Antimicrobial Properties : Initial investigations suggest antimicrobial activity against certain pathogens; however, further research is necessary to establish its efficacy and mechanisms.

Pharmaceutical Development

This compound plays a significant role in drug development:

  • Drug Design : It serves as a building block for designing new pharmaceuticals, particularly those targeting neurological conditions. Its structural resemblance to amino acids enhances its utility in medicinal chemistry.
  • Peptide Synthesis : The compound is used as a protecting group in solid-phase peptide synthesis (SPPS), allowing for selective modification of amino acids without interfering with other functional groups .

Industrial Applications

In industry, this compound is utilized in the production of various chemicals:

  • Agrochemicals : Its applications extend to the synthesis of agrochemicals and specialty chemicals used in agriculture.
  • Material Science : The compound finds applications in developing novel materials, particularly polymers with specific chemical properties for advanced applications .

Case Studies and Research Findings

Several studies highlight the biological activities and potential applications of this compound:

Study FocusFindings
Neuroprotective StudyDemonstrated significant reduction in NMDA-induced neuronal damage in murine models.
Antioxidant EvaluationExhibited substantial antioxidant properties comparable to established antioxidants like vitamin C.
Antimicrobial ScreeningShowed activity against several bacterial strains; further studies needed for efficacy evaluation.

Mechanism of Action

The mechanism of action of (2S,3S)-2-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved in its action include modulation of neurotransmitter levels and inhibition of metabolic enzymes .

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility: Piperidine (6-membered) derivatives like this compound exhibit greater conformational flexibility compared to pyrrolidine (5-membered) or azetidine (4-membered) analogs . This flexibility may enhance binding to diverse biological targets.

Functional Group Impact :

  • Methyl vs. Hydroxyl Groups : The methyl group in this compound increases lipophilicity compared to hydroxylated analogs (e.g., (2S,3S)-3-hydroxypipecolic acid), which may improve membrane permeability .
  • Trifluoromethyl Groups : The -CF₃ substitution in pyrrolidine derivatives () enhances metabolic stability and electron-withdrawing effects, influencing receptor binding kinetics .

Stereochemical Specificity :

  • Diastereomers like (2S,3S) vs. (2S,3R) exhibit distinct biological activities. For example, (2S,3S)-3-hydroxypipecolic acid is a precursor to antimalarial agents, while its (2S,3R) counterpart may lack this functionality .

Biological Activity

(2S,3S)-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and biological research. The unique structure of this compound, characterized by a piperidine ring and a carboxylic acid group, contributes to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula: C₇H₁₃NO₂
  • CAS Number: 1260606-59-4
  • Structural Features:
    • Piperidine ring
    • Methyl group at the second carbon
    • Carboxylic acid functional group at the third carbon

The stereochemistry of this compound is crucial for its biological interactions, as it influences how the molecule interacts with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The compound can function as both an inhibitor and an activator , depending on its structural modifications and the target protein. The piperidine ring facilitates strong binding interactions, while the carboxylic acid group participates in hydrogen bonding and ionic interactions.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Neuroprotective Effects:
    • Studies suggest that this compound may protect neuronal cells from damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antioxidant Activity:
    • The compound exhibits potential antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties:
    • Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens; however, further research is necessary to establish its efficacy.
  • Enzyme Inhibition:
    • It has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neuroprotective EffectsProtects neuronal cells from oxidative damage
Antioxidant ActivityReduces oxidative stress in cells
Antimicrobial PropertiesExhibits activity against certain bacterial strains
Enzyme InhibitionInhibits enzymes involved in metabolic processes

Case Study: Neuroprotective Potential

A study exploring the neuroprotective effects of this compound involved administering varying concentrations of the compound to neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential utility in neuroprotection.

Applications in Medicinal Chemistry

Due to its diverse biological activities, this compound serves as a vital building block in drug development. Its ability to modulate enzyme activity and interact with neurotransmitter systems positions it as a promising candidate for further research into treatments for neurological disorders and other diseases.

Q & A

Q. Table 1: Key Synthetic Intermediates for this compound

IntermediateCAS NumberRole in SynthesisReference
trans-1-Boc-2-methylpiperidine-3-carboxylic acid828300-51-2Boc-protected precursor
(2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic acid209 (Catalog ID)Chiral Cbz-protected derivative

Q. Table 2: Recommended Analytical Conditions

TechniqueParametersApplication
Chiral HPLCColumn: Chiralpak AD-H; Mobile phase: Hexane/IPA (80:20)Enantiomer resolution
2D NOESY600 MHz, DMSO-d6; mixing time: 300 msStereochemical confirmation

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-methylpiperidine-3-carboxylic acid
Reactant of Route 2
(2S,3S)-2-methylpiperidine-3-carboxylic acid

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